Propanoic acid, 3-[bis(ethylthio)phosphinyl]-, phenyl ester
Description
Its structure combines sulfur-containing phosphinyl groups with aromatic ester functionality, making it relevant for applications in medicinal chemistry (e.g., antileishmanial activity) and materials science (e.g., flame retardancy or polymer modification) . The ethylthio (S-C₂H₅) groups on phosphorus contribute to its electron-withdrawing and hydrophobic properties, while the phenyl ester enhances stability against hydrolysis compared to aliphatic esters .
Properties
CAS No. |
651727-31-0 |
|---|---|
Molecular Formula |
C13H19O3PS2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
phenyl 3-bis(ethylsulfanyl)phosphorylpropanoate |
InChI |
InChI=1S/C13H19O3PS2/c1-3-18-17(15,19-4-2)11-10-13(14)16-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
RFUKAYWTFBCRDD-UHFFFAOYSA-N |
Canonical SMILES |
CCSP(=O)(CCC(=O)OC1=CC=CC=C1)SCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of
Biological Activity
Propanoic acid, 3-[bis(ethylthio)phosphinyl]-, phenyl ester is a novel chemical compound notable for its unique structure that includes a propanoic acid backbone, a phenyl ester group, and two ethylthio phosphinothioyl substituents. This composition suggests potential biological activities that warrant investigation. The compound's molecular formula is C12H17O2PS2, with a molecular weight of approximately 334.46 g/mol. The presence of phosphorus and sulfur in its structure may contribute to its reactivity and biological interactions.
The compound exhibits several significant chemical properties:
- Esterification Reactions : It can undergo typical esterification reactions, hydrolysis, and nucleophilic substitutions due to the ester and phosphinothioyl groups.
- Hydrolysis : In aqueous environments, this compound can hydrolyze to regenerate propanoic acid and release corresponding thiols.
- Coordination Chemistry : The phosphorus center may engage in coordination reactions with transition metals, which could lead to the formation of new complexes that might exhibit distinct biological activities.
Antimicrobial Properties
Research has indicated that compounds structurally similar to this compound possess antimicrobial properties. For instance, studies on related thiazole derivatives have shown discrete antimicrobial activity against various pathogens . This suggests that propanoic acid derivatives could also exhibit similar effects.
Enzyme Interaction Studies
Investigations into the interaction of this compound with biological systems are crucial. Preliminary studies could focus on:
- Binding Affinity : Assessing how well the compound binds to target proteins or receptors.
- Mechanism of Action : Understanding whether it acts as a pesticide or therapeutic agent by inhibiting specific enzymes or pathways.
Case Study 1: Antimicrobial Activity
A study on the synthesis and biological activity of thiazole derivatives demonstrated their effectiveness in promoting plant growth and exhibiting antimicrobial properties . While not directly testing this compound, the findings imply that similar compounds could enhance crop yield and resist microbial infections.
Case Study 2: Toxicity Assessments
Toxicological evaluations are essential for understanding safety profiles. In a study involving repeated dose inhalation in Wistar rats, significant degenerative changes were observed at high concentrations . Although this study did not specifically test propanoic acid, it highlights the importance of assessing potential toxicity in similar compounds.
Data Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Enzyme Inhibition Potential | Toxicity Level |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Thiazole Derivatives (related compounds) | Positive | Potential | Moderate |
| Other Phosphorus-containing Esters | Variable | Variable | High at certain doses |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
Key structural analogues differ in phosphorus substituents, ester groups, or backbone modifications. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparison
Physicochemical Properties
Table 2: Comparative Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
